2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile
Overview
Description
2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, bromophenyl, and methoxyphenyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, where a phenol derivative is treated with a methoxy group donor such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3-chlorophenyl)-6-(2-methoxyphenyl)nicotinonitrile
- 2-Amino-4-(3-fluorophenyl)-6-(2-methoxyphenyl)nicotinonitrile
- 2-Amino-4-(3-methylphenyl)-6-(2-methoxyphenyl)nicotinonitrile
Uniqueness
2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c1-24-18-8-3-2-7-14(18)17-10-15(16(11-21)19(22)23-17)12-5-4-6-13(20)9-12/h2-10H,1H3,(H2,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDQAGMOMMSXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405055 | |
Record name | 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642039-97-2 | |
Record name | 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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